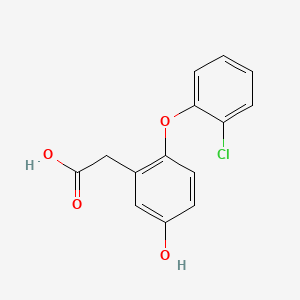
CaMKII|A-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CaMKII|A-IN-1 is a highly selective inhibitor of calcium/calmodulin-dependent protein kinase II (CaMKII). This compound is known for its potent inhibitory activity, with an IC50 value of 63 nanomolar. It is used extensively in scientific research to study the role of CaMKII in various cellular processes, particularly in the nervous and cardiovascular systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CaMKII|A-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route is typically proprietary information held by the manufacturers. general methods for synthesizing similar kinase inhibitors involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .
Industrial Production Methods
Industrial production of this compound likely involves large-scale synthesis using optimized protocols to ensure high yield and purity. This includes the use of automated synthesis equipment, purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CaMKII|A-IN-1 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired chemical transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Typically, these products are derivatives of the original compound with modifications to specific functional groups .
Wissenschaftliche Forschungsanwendungen
CaMKII|A-IN-1 is widely used in scientific research due to its specificity and potency. Some of its key applications include:
Neuroscience: Studying the role of CaMKII in synaptic plasticity, learning, and memory.
Cardiology: Investigating the involvement of CaMKII in cardiac physiology and pathology, including heart failure and arrhythmias.
Diabetes Research: Exploring the potential of CaMKII inhibition as a therapeutic strategy for diabetic cardiomyopathy.
Cancer Research: Examining the role of CaMKII in cancer cell proliferation and survival
Wirkmechanismus
CaMKII|A-IN-1 exerts its effects by binding to the active site of CaMKII, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream target proteins, which are involved in various cellular processes such as calcium signaling, gene expression, and synaptic plasticity. The binding of this compound to CaMKII is highly specific, ensuring minimal off-target effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
KN-62: Another CaMKII inhibitor with a different mechanism of action.
KN-93: A widely used CaMKII inhibitor known for its ability to block the modulation of L-type calcium channels.
Autocamtide-2-related inhibitory peptide (AIP): A peptide inhibitor of CaMKII with high specificity
Uniqueness
CaMKII|A-IN-1 is unique due to its high selectivity and potency. Unlike other inhibitors, it has minimal effects on other kinases such as CaMKIV, myosin light chain kinase, p38 alpha, protein kinase B (Akt1), and protein kinase C (PKC). This makes it an invaluable tool for studying the specific functions of CaMKII without interference from other signaling pathways .
Eigenschaften
Molekularformel |
C14H11ClO4 |
|---|---|
Molekulargewicht |
278.69 g/mol |
IUPAC-Name |
2-[2-(2-chlorophenoxy)-5-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C14H11ClO4/c15-11-3-1-2-4-13(11)19-12-6-5-10(16)7-9(12)8-14(17)18/h1-7,16H,8H2,(H,17,18) |
InChI-Schlüssel |
SUOCIVQMECVECC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)O)CC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)


![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)

![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)




![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)


![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
